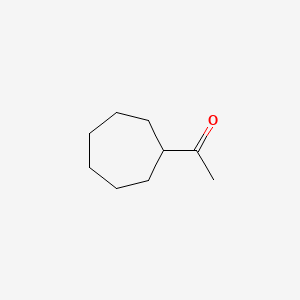![molecular formula C16H12BrFN2O3S2 B2810300 N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895469-57-5](/img/structure/B2810300.png)
N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, also known as BBTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. BBTP is a sulfonamide-based compound that has a unique chemical structure, making it a promising candidate for various research studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Preparation and Analysis : A compound structurally related to N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide was synthesized by reacting benzo[d]thiazol-2-amine with flurbiprofen, producing a new flurbiprofen derivative. This compound was fully analyzed and characterized, demonstrating the feasibility of creating complex molecules for potential therapeutic uses (Manolov, Ivanov, & Bojilov, 2021).
Biological Screening and Activity
Antimicrobial and Anticancer Activities : N-ethyl-N-methylbenzenesulfonamide derivatives, including structures related to the compound of interest, have been synthesized and exhibited significant antimicrobial activity. Additionally, some compounds showed potent cytotoxic activity against human cell lines, suggesting their potential as antimicrobial and anticancer agents (Abd El-Gilil, 2019).
Photodynamic Therapy Application : A new zinc phthalocyanine substituted with a benzenesulfonamide derivative group has been synthesized, characterized, and shown to have high singlet oxygen quantum yield. Its properties indicate significant potential for use as a Type II photosensitizer in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibitory and Anticancer Potential
α-Glucosidase and Acetylcholinesterase Inhibitors : New sulfonamides with benzodioxane and acetamide moieties were synthesized and tested for their enzyme inhibitory activities against α-glucosidase and acetylcholinesterase, showing substantial inhibitory activity against yeast α-glucosidase. These findings highlight the potential for developing new therapeutic agents targeting these enzymes (Abbasi et al., 2019).
Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated for their anticancer properties. Some compounds demonstrated strong anticancer activities, suggesting their potential as novel anticancer agents (Rehman et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with key proteins involved in cell cycle regulation and apoptosis, such as p53 .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. For instance, the activation of p53 can lead to alterations in the balance of key mitochondrial proteins such as Bcl-2 and Bax, resulting in apoptosis . This indicates that the compound may influence mitochondrial-dependent pathways.
Result of Action
The activation of p53 and the subsequent alterations in mitochondrial proteins can lead to apoptosis, effectively eliminating cancer cells . This suggests that N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide may have potential anti-cancer activity.
Eigenschaften
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN2O3S2/c17-10-1-6-13-14(9-10)24-16(19-13)20-15(21)7-8-25(22,23)12-4-2-11(18)3-5-12/h1-6,9H,7-8H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUWIBSHAUZDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(4-Fluorophenoxy)-3-methylphenyl]methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2810217.png)
![1-Benzyl-4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2810218.png)

![ethyl 2-[2-(1-morpholinoethyl)-4-oxo-3(4H)-quinazolinyl]acetate](/img/structure/B2810220.png)


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2810226.png)
![3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2810227.png)
![2-Chloro-N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]propanamide](/img/structure/B2810228.png)
![3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B2810230.png)
![[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2810231.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea](/img/structure/B2810233.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2810240.png)